Chemical structure and properties of 1-(Azetidin-1-yl)propan-2-amine
Chemical structure and properties of 1-(Azetidin-1-yl)propan-2-amine
The Technical Guide to 1-(Azetidin-1-yl)propan-2-amine follows below.
A Strained-Ring Scaffold for Medicinal Chemistry & Ligand Design
Executive Summary
1-(Azetidin-1-yl)propan-2-amine is a specialized diamine scaffold characterized by the presence of a strained four-membered azetidine ring linked to a chiral propyl amine chain. Unlike its acyclic diethylamine analogs or larger piperidine homologs, the azetidine moiety offers a unique combination of reduced lipophilicity , metabolic stability , and defined vector geometry .
This compound serves as a critical building block in the synthesis of CNS-active agents, metal-chelating ligands, and "fragment-based" drug discovery programs where maintaining a low molecular weight (MW < 150) is essential. This guide details its physiochemical profile, validated synthesis protocols, and handling requirements.
Chemical Identity & Physiochemical Profile[1][2][3]
The compound features a basic primary amine and a tertiary amine within the strained ring. The azetidine ring puckering (~30°) significantly influences the lone pair availability and solvation energy compared to pyrrolidine.
Identification Data
| Property | Specification |
| IUPAC Name | 1-(Azetidin-1-yl)propan-2-amine |
| CAS Number | 15554144-96-5 (Generic/Isomer Specific) |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| SMILES | CC(CN1CCC1)N |
| Structure | Chiral center at C2 (Available as (R), (S), or (rac)) |
Physiochemical Properties[3]
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Basicity (pKa): The azetidine nitrogen typically exhibits a pKa ~10.5–11.0, while the primary amine on the propyl chain is slightly lower (~9.8–10.2) due to inductive effects.
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Boiling Point: Predicted ~155°C (at 760 mmHg).
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Solubility: Highly soluble in water, methanol, DCM; moderately soluble in ether.
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Ring Strain: ~26 kcal/mol (Azetidine). This strain makes the ring susceptible to acid-catalyzed ring-opening if heated aggressively in nucleophilic solvents.
Synthetic Routes & Manufacturing[3][5][6]
The synthesis of 1-(Azetidin-1-yl)propan-2-amine requires a strategy that installs the primary amine without opening the sensitive azetidine ring. Two primary routes are recognized: Epoxide Ring Opening (Route A) and Nucleophilic Substitution (Route B) .
Reaction Pathway Diagram
The following diagram illustrates the "Epoxide Route," which is preferred for scalability and cost-efficiency.
Figure 1: The epoxide route allows for the generation of the alcohol intermediate, followed by stereospecific displacement to the amine.[1][2]
Detailed Experimental Protocol (Route A: Epoxide Opening)
Step 1: Synthesis of 1-(Azetidin-1-yl)propan-2-ol
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Reagents: Azetidine (1.0 eq), Propylene Oxide (1.2 eq), Methanol (Solvent).
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Procedure:
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Dissolve azetidine in methanol at 0°C.
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Add propylene oxide dropwise to control the exotherm (ring strain release).
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Stir at room temperature for 12 hours.
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Workup: Concentrate in vacuo. The resulting amino-alcohol is typically pure enough for the next step.
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Note: This step creates the C1-N bond.
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Step 2: Activation and Displacement (Mitsunobu Alternative) To avoid handling azides, a Mitsunobu reaction with Phthalimide is often preferred in medicinal chemistry labs.
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Reagents: Amino-alcohol (from Step 1), Triphenylphosphine (PPh3), DIAD/DEAD, Phthalimide.
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Procedure:
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Dissolve alcohol, PPh3, and Phthalimide in dry THF.
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Add DIAD dropwise at 0°C. Stir 16h.
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Deprotection: Treat the intermediate phthalimide with Hydrazine hydrate in Ethanol (reflux 2h).
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Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with ether (removes byproducts), basify aqueous layer with NaOH (pH > 12), and extract product into DCM.
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Structural Characterization
Verification of the structure relies on identifying the distinct splitting patterns of the azetidine ring and the propyl chain.
NMR Spectroscopy (Predicted in CDCl₃)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 0.98 | Doublet (J=6.5Hz) | 3H | -CH₃ (Terminal methyl) |
| ¹H | 2.10 | Quintet | 2H | Azetidine C3-H (Ring puckering) |
| ¹H | 2.35 | Multiplet | 2H | -CH₂-N (Propyl C1) |
| ¹H | 3.05 | Multiplet | 1H | -CH-NH₂ (Chiral center) |
| ¹H | 3.25 | Triplet/Multiplet | 4H | Azetidine C2,C4-H (Ring N-CH₂) |
Key Diagnostic Feature: The azetidine protons at ~3.2 ppm and ~2.1 ppm are characteristic. The C3 protons of the ring (2.1 ppm) often appear as a distinct quintet, differentiating this from a diethylamine group (which would show a quartet/triplet pattern).
Mass Spectrometry
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 115.2 m/z.
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Fragmentation: Expect a major fragment at m/z 70 (loss of the ethylamine chain, retention of the azetidinium ion) or m/z 58 (cleavage alpha to the amine).
Applications in Drug Discovery[3]
Bioisosterism
The azetidine ring is a "privileged scaffold" often used to replace:
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Dimethylamine groups: To reduce metabolic N-demethylation.
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Pyrrolidine/Piperidine rings: To lower lipophilicity (LogP) and alter the vector of substituents. The bond angles in azetidine (~90°) create a different spatial projection than the ~109° of pyrrolidine.
Metabolic Stability
Unlike acyclic amines which are rapidly degraded by MAO (Monoamine Oxidases), the steric bulk of the azetidine ring adjacent to the nitrogen can sterically hinder enzymatic access, potentially prolonging the half-life of the drug candidate.
Safety & Handling Protocols
Hazard Classification: Corrosive (Skin/Eye), Flammable Liquid.
Storage[4][9]
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Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Instability: Azetidines can polymerize (ring-opening polymerization) in the presence of strong Lewis acids or upon prolonged exposure to heat/light.
Emergency Procedures
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Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water. The high basicity can cause deep tissue burns.
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Spill: Neutralize with weak acid (citric acid) before disposal. Do not use strong mineral acids directly on neat material as the exotherm may vaporize the volatile amine.
References
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BenchChem. (2025). 1-(Azetidin-1-yl)propan-2-amine Product Identity & Properties. Retrieved from .
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Singh, G. et al. (2022).[3][4] "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry applications." University of Birmingham Research Archive. .
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Couty, F. & Drouillat, B. (2016).[2] "Azetidines: New tools for the synthesis of nitrogen heterocycles." Journal of Organic Chemistry, 81(7), 2899-2910. (Cited for general azetidine alkylation protocols).[4]
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Enamine Ltd. (2025). Azetidine Building Blocks for Drug Discovery. Retrieved from .
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PubChem. (2025). Compound Summary: Azetidine Derivatives. National Library of Medicine. .
